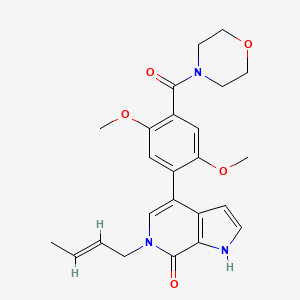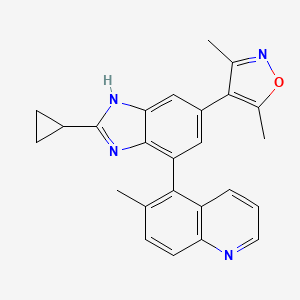
GS-626510
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and BRDT, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GS-626510 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions, including nitration, reduction, and cyclization. The final product is obtained by coupling the core structure with various substituents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
科学的研究の応用
GS-626510 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Employed in research to understand the mechanisms of cancer progression and the role of c-Myc in tumorigenesis.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including uterine serous carcinoma and diffuse large B-cell lymphoma
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
作用機序
GS-626510 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes such as c-Myc. The compound also induces apoptosis in cancer cells by activating caspases and reducing the levels of phosphorylated c-Myc .
類似化合物との比較
Similar Compounds
GS-5829: Another BET inhibitor with similar binding affinity and anticancer properties.
Uniqueness of GS-626510
This compound is unique due to its high potency and oral bioavailability. It has shown greater efficacy in preclinical models compared to other BET inhibitors like JQ1. Additionally, this compound has demonstrated the ability to overcome resistance mechanisms that limit the effectiveness of other BET inhibitors .
特性
IUPAC Name |
4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQNXFBTALTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

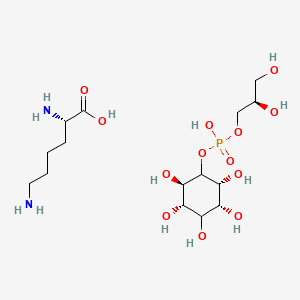
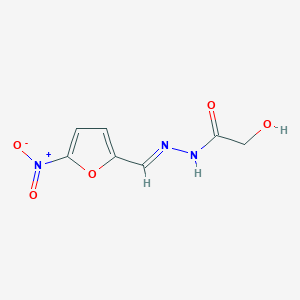
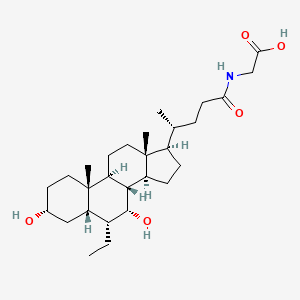
![1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B607668.png)
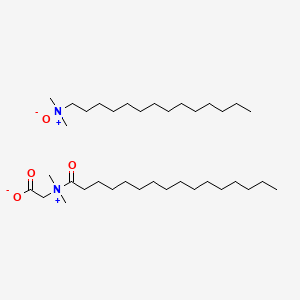
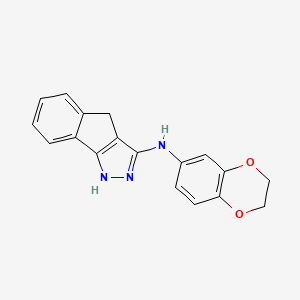
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
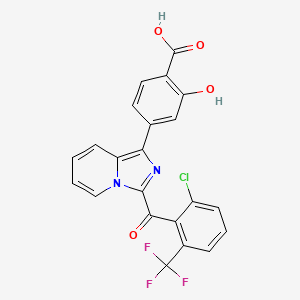

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)

